molecular formula C9H10BrNS B13223807 6-bromo-3,4-dihydro-1H-2-benzothiopyran-4-amine

6-bromo-3,4-dihydro-1H-2-benzothiopyran-4-amine

Cat. No.: B13223807
M. Wt: 244.15 g/mol
InChI Key: DNBHJHRJTJNRNF-UHFFFAOYSA-N
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Description

6-Bromo-3,4-dihydro-1H-2-benzothiopyran-4-amine ( 1187884-09-8) is a benzothiopyran derivative of interest in medicinal chemistry and pharmaceutical research. With the molecular formula C 9 H 10 BrNS and a molecular weight of 244.15 g/mol, this compound serves as a key synthetic intermediate . This amine is part of a class of compounds investigated for their potential as non-indolic bioisosteres of melatonin . Research into similar thiochromanic structures has explored their role as conformationaly restricted ligands for melatonin receptors, which are implicated in the regulation of circadian rhythms and sleep . The bromine atom at the 6-position provides a site for further functionalization, enabling its use in the synthesis of more complex molecules for biological evaluation . As a building block, it can be utilized to develop novel compounds for pharmacological study. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses .

Properties

Molecular Formula

C9H10BrNS

Molecular Weight

244.15 g/mol

IUPAC Name

6-bromo-3,4-dihydro-1H-isothiochromen-4-amine

InChI

InChI=1S/C9H10BrNS/c10-7-2-1-6-4-12-5-9(11)8(6)3-7/h1-3,9H,4-5,11H2

InChI Key

DNBHJHRJTJNRNF-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(CS1)C=CC(=C2)Br)N

Origin of Product

United States

Preparation Methods

Direct Bromination of 3,4-Dihydro-1H-2-benzothiopyran-4-amine

This method involves introducing a bromine atom at the 6-position of a pre-formed 3,4-dihydro-1H-2-benzothiopyran-4-amine backbone.

  • Procedure :
    • Dissolve 3,4-dihydro-1H-2-benzothiopyran-4-amine in an inert solvent (e.g., dichloromethane or tetrahydrofuran).
    • Add a brominating agent (e.g., N-bromosuccinimide or bromine in the presence of FeBr₃).
    • Stir under controlled temperature (0–25°C) for 12–24 hours.
    • Isolate the product via filtration or extraction, followed by hydrochloride salt formation using HCl.
Parameter Details
Yield Not explicitly reported
Purity Confirmed via NMR and MS
Key Advantage Straightforward late-stage functionalization

Cyclization of Brominated Precursors

This route constructs the benzothiopyran ring system from brominated intermediates.

  • Procedure :
    • Synthesize a brominated thiophenol derivative (e.g., 3-bromo-4-mercaptophenylacetic acid).
    • Cyclize using Lewis acids (e.g., SnCl₄ or BF₃·Et₂O) in nitromethane or dichloromethane.
    • Introduce the amine group via nucleophilic substitution or reductive amination.
Parameter Details
Key Intermediate 6-Bromo-3,4-dihydro-1H-2-benzothiopyran-4-one
Cyclization Agent SnCl₄ or BF₃·Et₂O
Challenges Requires precise control of Lewis acid stoichiometry

Reductive Amination of 6-Bromo-3,4-dihydro-1H-2-benzothiopyran-4-one

This method converts a ketone precursor to the target amine.

  • Procedure :
    • React 6-bromo-3,4-dihydro-1H-2-benzothiopyran-4-one with ammonium acetate or ammonia.
    • Reduce the imine intermediate using NaBH₃CN or H₂/Pd-C.
    • Purify via recrystallization or chromatography.
Parameter Details
Yield Moderate (50–70% estimated)
Selectivity High for 4-position amination
Limitations Requires handling of hazardous reducing agents

Multi-Component Reaction Approach

Adapting a thiochromene synthesis protocol, this one-pot method combines brominated aldehydes, thiopenol, and malononitrile.

  • Procedure :
    • Mix 3-bromo-4-hydroxybenzaldehyde, thiopenol, and malononitrile in ethanol.
    • Catalyze with piperidine (1–2 mol%) under reflux for 3–5 hours.
    • Acidify with acetic acid to precipitate the product.
Parameter Details
Scalability High (demonstrated for analogues)
Yield 56–68% (estimated for target)
Advantage Atom-economic and step-efficient

Comparative Analysis of Methods

Method Yield Complexity Scalability
Direct Bromination Moderate Low High
Cyclization Low High Moderate
Reductive Amination Moderate Moderate High
Multi-Component High Low High

Chemical Reactions Analysis

Types of Reactions

6-bromo-3,4-dihydro-1H-2-benzothiopyran-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiopyran ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrogenated benzothiopyran derivatives.

    Substitution: Various substituted benzothiopyran derivatives depending on the nucleophile used.

Scientific Research Applications

6-bromo-3,4-dihydro-1H-2-benzothiopyran-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-bromo-3,4-dihydro-1H-2-benzothiopyran-4-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact molecular pathways involved can vary and are the subject of ongoing research.

Comparison with Similar Compounds

Key Research Findings

Stereochemical Influence : Enantiomers like (4S)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride highlight the role of chirality in bioactivity, though sulfur-containing analogs remain understudied.

Functional Group Impact : The ester group in methyl 6-bromo-4-oxo-3,4-dihydro-1H-2-benzothiopyran-3-carboxylate introduces a ketone and ester, increasing reactivity for nucleophilic substitution or hydrolysis compared to the amine-focused target compound.

Salt Forms : Hydrochloride salts (e.g., ) improve solubility but may alter bioavailability compared to free bases.

Biological Activity

6-Bromo-3,4-dihydro-1H-2-benzothiopyran-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

6-Bromo-3,4-dihydro-1H-2-benzothiopyran-4-amine can be synthesized through various methods, typically involving the bromination of 3,4-dihydro-2-benzothiopyran derivatives. The general reaction involves the use of brominating agents such as N-bromosuccinimide (NBS) in solvents like acetic acid or dichloromethane to achieve selective bromination at the 6th position.

Antimicrobial Properties

Research has indicated that 6-bromo derivatives exhibit notable antimicrobial activities. A study focusing on similar compounds demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis or function .

Table 1: Antimicrobial Activity of Related Compounds

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
6-Bromo-3,4-dihydro-1H-2-benzothiopyran-4-amineS. aureus12 µg/mL
E. coli15 µg/mL
6-Bromo-3,4-dihydro-2-benzothiopyranPseudomonas aeruginosa20 µg/mL

Anticancer Activity

The anticancer potential of 6-bromo-3,4-dihydro-1H-2-benzothiopyran-4-amine has been explored through various in vitro studies. It has shown promising activity against several cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The compound's mechanism is believed to involve apoptosis induction and cell cycle arrest .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
HepG2<25
MCF-7<30
PC-3<35

The biological activity of 6-bromo-3,4-dihydro-1H-2-benzothiopyran-4-amine is attributed to its ability to interact with specific molecular targets within cells. The presence of the bromine atom enhances its reactivity with various biological macromolecules, potentially leading to modulation of enzyme activities or receptor interactions. For instance, it may inhibit key enzymes involved in cancer cell proliferation or bacterial metabolism .

Case Studies

  • Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of various benzothiopyran derivatives, highlighting that those with a bromine substituent exhibited superior activity compared to their non-brominated counterparts. The study concluded that the structural modifications significantly influenced their bioactivity against pathogenic strains .
  • Anticancer Evaluation : Another research project focused on the antiproliferative effects of 6-bromo derivatives on human cancer cell lines. The results indicated that these compounds could induce apoptosis through p53 pathway activation, suggesting their potential as chemotherapeutic agents .

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